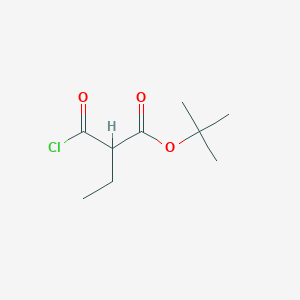

tert-Butyl 2-(chlorocarbonyl)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15ClO3 |

|---|---|

Molecular Weight |

206.66 g/mol |

IUPAC Name |

tert-butyl 2-carbonochloridoylbutanoate |

InChI |

InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

CLOABFLSIRZKCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Chlorocarbonyl Butanoate and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of tert-butyl 2-(chlorocarbonyl)butanoate logically commences with the formation of a suitable precursor, which is subsequently functionalized. This typically involves the synthesis of a tert-butyl butanoate derivative followed by the introduction of the reactive chlorocarbonyl group.

Synthesis of tert-Butyl Butanoate Scaffolds

The tert-butyl ester moiety serves as a protecting group for the carboxylic acid and provides steric bulk. The synthesis of tert-butyl butanoate scaffolds can be achieved through several established methods. A common approach involves the reaction of a butanoic acid derivative with a tert-butyl source.

One of the most direct methods is the esterification of the corresponding carboxylic acid with tert-butanol. This reaction is typically acid-catalyzed. Another versatile method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source in the presence of a suitable catalyst. A novel and efficient approach utilizes (Boc)₂O under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a green and sustainable option. rsc.org

Alternatively, tert-butyl esters can be prepared from the corresponding acyl chlorides and tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or dimethylaniline to neutralize the HCl byproduct. The synthesis of tert-butyl acetate (B1210297) from acetyl chloride and tert-butyl alcohol in the presence of dimethylaniline serves as a well-documented example of this type of transformation.

A different strategy employs nitrile compounds and tert-butyl hydroperoxide as starting materials to generate tert-butyl esters under metal-free conditions. rsc.org Furthermore, 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate has been shown to be an effective system for the rapid preparation of tert-butyl esters from various carboxylic acids under mild conditions. researchgate.net

Introduction of the Chlorocarbonyl Group: Acylation Reactions

The conversion of a carboxylic acid to an acyl chloride, or chlorocarbonyl group, is a pivotal step in the synthesis of the target compound. This transformation activates the carboxyl group, making it susceptible to nucleophilic attack. The precursor for this step would be 2-(tert-butoxycarbonyl)butanoic acid.

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for the synthesis of acyl chlorides from carboxylic acids due to their efficiency and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride effectively replaces the hydroxyl group with a chloride ion. nih.govwikipedia.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. wikipedia.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. nih.gov

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this conversion and is often used with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov It is considered a milder and more selective reagent than thionyl chloride, though it is also more expensive. researchgate.net The reaction with oxalyl chloride also produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). researchgate.net

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, toluene), often with gentle heating | SO₂, HCl | Inexpensive, volatile byproducts | Can be harsh, potential for side reactions |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) at low to ambient temperature, often with catalytic DMF | CO, CO₂, HCl | Milder conditions, high purity of product, volatile byproducts | More expensive than SOCl₂ |

While thionyl chloride and oxalyl chloride are predominant, other reagents can also effect the transformation of carboxylic acids to acyl chlorides. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are viable alternatives.

When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). The formation of the highly stable P=O bond in phosphoryl chloride helps to drive the reaction forward. Similarly, PCl₃ can be used, yielding phosphorous acid (H₃PO₃) as a byproduct. The choice of reagent can depend on the specific substrate and the desired reaction conditions.

Stereoselective Synthesis Approaches

For the synthesis of chiral analogues of this compound, where the stereochemistry at the C2 position is defined, stereoselective methods are required. These approaches focus on establishing the chiral center in the precursor molecule, typically a 2-substituted butanoic acid derivative, before the introduction of the chlorocarbonyl group.

One powerful strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral butanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting chiral imide can then undergo diastereoselective α-alkylation. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the enantiomerically enriched 2-substituted butanoic acid, which can then be converted to the target acyl chloride.

Another major approach is catalytic asymmetric synthesis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For example, the enantioselective α-alkylation of enolates can be achieved using a chiral catalyst, which obviates the need for stoichiometric chiral auxiliaries. nih.govbuchler-gmbh.com Chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully used for the asymmetric α-alkylation of glycine Schiff bases, a method that can be adapted for the synthesis of other α-substituted carboxylic acid derivatives. buchler-gmbh.com

Reaction Mechanisms in Compound Formation

The key transformation in the synthesis of this compound from its carboxylic acid precursor is the conversion of the carboxyl group to a chlorocarbonyl group. The mechanisms for the most common reagents, thionyl chloride and oxalyl chloride, are well-elucidated.

Mechanism with Thionyl Chloride:

The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. nih.govsigmaaldrich.com

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

A base (such as pyridine, if added, or another molecule of the carboxylic acid) deprotonates the intermediate.

The resulting chlorosulfite is a highly reactive species with a good leaving group.

The chloride ion that was eliminated in the first step now acts as a nucleophile and attacks the carbonyl carbon.

A tetrahedral intermediate is formed, which then collapses, leading to the elimination of sulfur dioxide and a chloride ion, to form the final acyl chloride product. sigmaaldrich.com

Mechanism with Oxalyl Chloride (with catalytic DMF):

Oxalyl chloride first reacts with the DMF catalyst to form an electrophilic Vilsmeier intermediate (an imidoyl chloride derivative). researchgate.net

The carboxylic acid then attacks the electrophilic carbon of the Vilsmeier intermediate.

This addition is followed by the collapse of the tetrahedral intermediate, which releases the regenerated DMF catalyst, carbon dioxide, carbon monoxide, and a chloride ion, while forming the acyl chloride. This process avoids the harsh conditions sometimes associated with other chlorinating agents.

Mechanistic Pathways of Acyl Chloride Formation from Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgmasterorganicchemistry.com The choice of reagent can influence the reaction mechanism and conditions.

With thionyl chloride, the reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of SOCl₂. youtube.comlibretexts.org This forms a highly reactive acyl chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is key to the reaction as it possesses a good leaving group. The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com The subsequent collapse of the tetrahedral intermediate results in the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.comchemtube3d.com The evolution of these gases drives the reaction to completion. chemtube3d.com

Alternatively, when oxalyl chloride is employed, often with a catalytic amount of N,N-dimethylformamide (DMF), the mechanism proceeds through a different intermediate. wikipedia.orgwikipedia.org DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium species. wikipedia.orgyoutube.com The carboxylic acid then reacts with the Vilsmeier reagent. The resulting intermediate undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.org This method is often considered milder and more selective than using thionyl chloride. wikipedia.org

Investigation of Intermediates and Transition States in Chlorocarbonylation

The chlorocarbonylation of carboxylic acids involves several key intermediates and transition states that dictate the reaction's progress and outcome. In the thionyl chloride method, the initial formation of the acyl chlorosulfite is a critical step. libretexts.org This intermediate is significantly more electrophilic than the starting carboxylic acid, facilitating the subsequent nucleophilic attack by the chloride ion. The transition state for this nucleophilic acyl substitution is believed to be tetrahedral. wikipedia.org

Optimization of Synthetic Pathways

The efficient synthesis of this compound and its analogues requires careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of acyl chloride formation. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive chlorinating agents and the acyl chloride product. researchgate.net

| Solvent | Typical Observations |

| Dichloromethane (B109758) (DCM) | Commonly used due to its inert nature and ease of removal. orgsyn.org |

| Tetrahydrofuran (B95107) (THF) | Can be used, but may react with the chlorinating agent under certain conditions. |

| Acetonitrile (ACN) | A polar aprotic solvent that can facilitate the reaction. commonorganicchemistry.com |

| Neat (no solvent) | Often employed with thionyl chloride, where the reagent itself acts as the solvent. commonorganicchemistry.com |

The polarity of the solvent can influence the solubility of the starting materials and the stability of the intermediates and transition states. For instance, more polar solvents might stabilize charged intermediates, potentially accelerating the reaction rate. However, the solvent must be rigorously dried, as any trace of water will hydrolyze the acyl chloride back to the carboxylic acid. researchgate.net

Temperature and Pressure Influence on Yield and Purity

Temperature is a critical parameter in the synthesis of acyl chlorides. Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the carboxylic acid and the chlorinating agent. youtube.com The temperature may then be raised to reflux to drive the reaction to completion. commonorganicchemistry.com

| Parameter | Effect on Reaction |

| Low Temperature (Initial) | Controls the rate of reaction, minimizing side product formation. |

| Elevated Temperature (Reflux) | Increases the reaction rate and helps to expel gaseous byproducts (SO₂, HCl), driving the equilibrium towards the product. chemguide.co.uk |

| Pressure | Reactions are typically run at atmospheric pressure. The removal of gaseous byproducts is crucial, so a closed system under high pressure is generally avoided unless specific conditions are required. |

Careful control of the temperature profile is essential to balance reaction rate with product stability, as acyl chlorides can be thermally labile.

Catalytic Strategies in Ester and Acyl Chloride Formation

While the formation of the tert-butyl ester group typically precedes the chlorocarbonylation, catalytic strategies are central to both transformations. The formation of the tert-butyl ester from the corresponding dicarboxylic acid can be catalyzed by strong acids.

In the context of acyl chloride synthesis, the use of catalytic DMF with oxalyl chloride is a prime example of a catalytic strategy. wikipedia.orgwikipedia.org Pyridine is also sometimes used as a catalyst or as a scavenger for the HCl byproduct, which can be beneficial in preventing acid-sensitive functional groups from reacting. libretexts.orgorganicchemistrytutor.com The catalyst functions by activating the chlorinating agent or the carboxylic acid, thereby lowering the activation energy of the reaction and allowing for milder reaction conditions. The selection of an appropriate catalyst is crucial for achieving high selectivity, especially in molecules with multiple functional groups.

Reactivity and Transformational Chemistry of Tert Butyl 2 Chlorocarbonyl Butanoate

Nucleophilic Acyl Substitution Reactions

The chlorocarbonyl group is a highly reactive acylating agent due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon exceptionally electrophilic. This reactivity is harnessed in various nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.orgyoutube.com

Formation of Amides and Peptides

Tert-Butyl 2-(chlorocarbonyl)butanoate readily reacts with primary and secondary amines to form the corresponding amides. This reaction proceeds rapidly, often at low temperatures, to yield N-substituted butanamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

In the context of peptide synthesis, this compound can act as a building block. An amino acid or a peptide fragment with a free amino group can serve as the nucleophile, attacking the acid chloride to form a new peptide bond. The tert-butyl ester moiety on the butanoate backbone serves as a protecting group for the carboxylic acid, preventing it from participating in undesired side reactions. uni-kiel.de This is particularly useful in solution-phase peptide synthesis where controlled, stepwise elongation of the peptide chain is required. peptide.com The choice of coupling reagents and the use of racemization suppressants are crucial in peptide synthesis to maintain the optical integrity of the chiral centers. uni-kiel.de

Synthesis of Other Esters and Carbamates

Similar to amide formation, the reaction of this compound with alcohols (alcoholysis) provides a straightforward method for the synthesis of other esters. The alcohol acts as the nucleophile, attacking the acyl chloride to form a new ester linkage. This transformation is also typically facilitated by a base to scavenge the HCl produced.

Carbamates can be synthesized through several routes involving the acid chloride functionality. One common method involves the reaction with an alcohol to form a chloroformate intermediate, which can then react with an amine. orgsyn.org Alternatively, direct reaction with a primary or secondary amine, followed by trapping with a source of carbon dioxide, can yield carbamates. Historically, reagents like phosgene (B1210022) were used in carbamate (B1207046) synthesis, often in multi-step procedures. orgsyn.orgsigmaaldrich.com Modern methods provide more direct and safer routes to these valuable compounds. organic-chemistry.orgresearchgate.net

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The electrophilic nature of the acid chloride allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents.

Grignard Reagents (R-MgX): Grignard reagents are potent nucleophiles that typically react with acid chlorides to form ketones as intermediates. However, because ketones are also susceptible to nucleophilic attack by Grignard reagents, the reaction often proceeds further to yield tertiary alcohols after acidic workup. Controlling the reaction to stop at the ketone stage can be challenging and usually requires low temperatures and inverse addition techniques.

Organocuprates (Gilman Reagents, R₂CuLi): Organocuprates are softer nucleophiles compared to Grignard reagents and are highly effective for the synthesis of ketones from acid chlorides. The reaction of this compound with a lithium dialkylcuprate would selectively replace the chloride with an alkyl or aryl group, yielding a tert-butyl 2-alkanoylbutanoate. This reaction is generally high-yielding and avoids the over-addition that is common with Grignard reagents.

Ring-Opening Reactions in Heterocyclic Systems

The acyl chloride can act as an electrophilic trigger for the ring-opening of strained heterocyclic systems like aziridines and epoxides. nih.gov

Aziridines: N-unsubstituted or N-sulfonylated aziridines can be ring-opened by this compound. The reaction is initiated by the acylation of the nitrogen atom, which activates the strained three-membered ring. A subsequent nucleophilic attack, either by the chloride ion released in the acylation step or by another nucleophile present in the reaction mixture, leads to the opening of the aziridine (B145994) ring. This process results in the formation of β-amino ester derivatives, which are valuable synthetic intermediates. nih.govrsc.org The regioselectivity of the ring-opening depends on the substitution pattern of the aziridine and the reaction conditions. organic-chemistry.org

Epoxides: While less common than with aziridines, acid chlorides can facilitate the ring-opening of epoxides. The reaction can be initiated by Lewis acid catalysis, where the acid chloride coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The chloride ion can then act as the nucleophile, leading to the formation of a β-chloro ester.

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group is widely used in organic synthesis as a protecting group for carboxylic acids. youtube.com Its key feature is its stability under basic and nucleophilic conditions, coupled with its susceptibility to cleavage under acidic conditions. acsgcipr.org

Selective Deprotection Methodologies of tert-Butyl Esters

The removal of the tert-butyl group is a critical step in multi-step syntheses to unmask the carboxylic acid functionality. Various methods have been developed to achieve this transformation with high selectivity and yield. lookchem.com The cleavage typically proceeds via a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org

Common deprotection strategies include:

Strong Protic Acids: Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are standard for cleaving tert-butyl esters. lookchem.com The reaction is usually rapid and clean, liberating the carboxylic acid and isobutylene (B52900) gas. Other strong acids like hydrochloric acid and sulfuric acid are also effective. acsgcipr.org

Lewis Acids: A variety of Lewis acids can mediate the deprotection under milder conditions than strong protic acids. acsgcipr.org This can be advantageous when other acid-sensitive functional groups are present in the molecule. nih.govresearchgate.net Reagents like zinc bromide (ZnBr₂) in DCM have been shown to selectively cleave tert-butyl esters. nih.govresearchgate.netsemanticscholar.org Other systems, such as ytterbium triflate and cerium(III) chloride with sodium iodide, also offer mild and efficient deprotection. niscpr.res.inacs.orgorganic-chemistry.org

Heterogeneous Catalysis: Using silica (B1680970) gel in refluxing toluene (B28343) is a reported method for the mild and selective cleavage of tert-butyl esters. lookchem.com This approach offers the advantage of simple workup, as the catalyst can be removed by filtration.

Thermolytic Cleavage: Heating tert-butyl esters in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect thermolytic cleavage to the corresponding carboxylic acid. researchgate.net

Below is an interactive data table summarizing the reactivity of this compound with various reagents.

| Reagent Class | Specific Reagent | Reactive Site | Product Type |

| Amines | Primary/Secondary Amine (e.g., R-NH₂) | Acid Chloride | N-Substituted Amide |

| Alcohols | Alcohol (e.g., R-OH) | Acid Chloride | Ester |

| Organometallics | Grignard Reagent (R-MgX) | Acid Chloride | Tertiary Alcohol |

| Organometallics | Gilman Reagent (R₂CuLi) | Acid Chloride | Ketone |

| Heterocycles | Aziridine | Acid Chloride | β-Amino Ester |

| Acids | Trifluoroacetic Acid (TFA) | tert-Butyl Ester | Carboxylic Acid |

| Lewis Acids | Zinc Bromide (ZnBr₂) | tert-Butyl Ester | Carboxylic Acid |

Acid-Catalyzed Deprotection Studies

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. The acid-catalyzed deprotection of this compound proceeds via a mechanism involving the protonation of the ester oxygen, followed by the elimination of a stable tert-butyl carbocation. stackexchange.com This process ultimately yields 2-(chlorocarbonyl)butanoic acid, isobutylene, and carbon dioxide.

The reaction is typically carried out using strong acids in an organic solvent. Trifluoroacetic acid (TFA) is a frequently used reagent, often in a solvent like dichloromethane (DCM). rsc.org The mechanism, known as AAL1 (unimolecular alkyl-oxygen cleavage), is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the cleavage of the carbon-oxygen bond to form a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid, to form isobutylene. stackexchange.com Other acidic systems, such as sulfuric acid in tert-butyl acetate (B1210297) or aqueous phosphoric acid, have also been demonstrated to be effective for the deprotection of tert-butyl esters. organic-chemistry.orgresearchgate.net

Table 1: Conditions for Acid-Catalyzed Deprotection of tert-Butyl Esters

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-5 hours | rsc.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Room temperature | researchgate.net |

| Phosphoric Acid (H₃PO₄) | Water (aqueous) | High Yielding, Mild Conditions | organic-chemistry.org |

| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | Room temperature | nih.gov |

Metal-Catalyzed Deprotection Techniques

In addition to protic acids, Lewis acids can also catalyze the deprotection of tert-butyl esters. These methods can sometimes offer greater chemoselectivity, particularly when other acid-sensitive functional groups are present in the molecule. Zinc bromide (ZnBr₂) in dichloromethane (DCM) is a notable system for this transformation. researchgate.net The mechanism is thought to involve the coordination of the Lewis acidic zinc center to the carbonyl oxygen of the ester, which weakens the carbon-oxygen bond and facilitates the departure of the tert-butyl group as a carbocation.

This method has been successfully applied to various α-amino esters, demonstrating its utility. However, the efficiency of the reaction can be influenced by other functional groups within the substrate. For instance, Lewis basic functionalities like alcohols or amides can compete for coordination with the metal catalyst, potentially inhibiting the desired deprotection. researchgate.net Other metal-based systems, such as those involving cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI), have also been reported for the cleavage of tert-butyl ethers and may have applicability for tert-butyl esters, offering a mild alternative to traditional acidic methods. organic-chemistry.org

Table 2: Metal-Catalyzed Deprotection Reagents for tert-Butyl Esters

| Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Effective for α-amino esters; can be sensitive to other Lewis basic groups. | researchgate.net |

| Cerium(III) Chloride / NaI | Acetonitrile | A mild system reported for deprotection of t-butyl ethers. | organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | N/A | Used to convert t-butyl esters to acid chlorides in situ. | organic-chemistry.org |

Transesterification Processes

Transesterification of this compound involves the conversion of the tert-butyl ester to a different alkyl ester (e.g., methyl or ethyl ester). Direct transesterification of tert-butyl esters can be challenging under standard acid or base-catalyzed conditions due to the competing deprotection reaction. However, specific methods have been developed to achieve this transformation.

One effective strategy involves the in-situ generation of an acid chloride from the tert-butyl ester, which can then react with an alcohol. For example, the treatment of a tert-butyl ester with α,α-dichlorodiphenylmethane as a chlorinating agent and a catalytic amount of tin(II) chloride (SnCl₂) can generate an acid chloride intermediate. organic-chemistry.org This intermediate can subsequently react with various alcohols to yield the corresponding esters in high yields under mild conditions. organic-chemistry.org Given that the starting material, this compound, already contains a highly reactive chlorocarbonyl group, such a method would need to be applied with careful consideration of chemoselectivity.

Enzymatic methods, such as lipase-catalyzed transesterification, offer a mild alternative for converting esters. nih.gov While often applied to triglycerides for biodiesel production, these biocatalytic approaches could potentially be adapted for smaller, functionalized esters, avoiding harsh reagents that might affect the chlorocarbonyl or α-carbon functionalities.

Reactions at the α-Carbon Position (Adjacent to Ester and Chlorocarbonyl)

Enolate Chemistry and Alkylation Strategies

The α-carbon of this compound is positioned between two electron-withdrawing groups (the ester and the chlorocarbonyl), making the α-hydrogen acidic and amenable to deprotonation to form an enolate. The formation of this enolate is a key step for subsequent C-C bond-forming reactions. masterorganicchemistry.com To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required to avoid side reactions such as attack at the carbonyl centers. youtube.com Lithium diisopropylamide (LDA) is a common choice for this purpose, typically used at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.uklibretexts.org

Once formed, the resulting lithium enolate is a potent nucleophile. youtube.com It can participate in SN2 reactions with various electrophiles, most commonly primary or secondary alkyl halides. This process, known as α-alkylation, forms a new carbon-carbon bond at the α-position. libretexts.org For example, reacting the enolate of this compound with an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide would yield the corresponding α-alkylated product. The success of the reaction depends on the SN2 compatibility of the electrophile; tertiary halides are unsuitable as they lead to elimination products. libretexts.org

Table 3: Common Reagents for Enolate Formation and Alkylation

| Step | Reagent Class | Specific Example(s) | Purpose | Reference |

|---|---|---|---|---|

| Enolate Formation | Strong, non-nucleophilic base | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS) | Deprotonation of the α-carbon. | bham.ac.uk |

| Alkylation | Electrophilic alkyl source | Iodomethane (CH₃I), Benzyl bromide (BnBr) | Forms a new C-C bond via SN2 reaction. | libretexts.org |

Aldol (B89426) and Related Condensation Reactions

The enolate generated from this compound can also be used as a nucleophile in aldol and related condensation reactions. wikipedia.org In a crossed-aldol reaction, the pre-formed enolate is added to an aldehyde or ketone that cannot easily enolize itself, thereby directing the reaction pathway and preventing self-condensation. wikipedia.org

Upon addition of an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) to the enolate solution at low temperature, a nucleophilic attack on the electrophilic carbonyl carbon occurs. wikipedia.org This is followed by an aqueous workup to protonate the resulting alkoxide, yielding a β-hydroxy carbonyl compound. The stereochemical outcome of the aldol reaction can often be controlled by the geometry of the enolate (E vs. Z) and the reaction conditions, a principle explained by models such as the Zimmerman-Traxler model for metal enolates. harvard.edu This reaction is a powerful tool for constructing complex molecular architectures by forming a new carbon-carbon bond and introducing a new hydroxyl functional group.

Halogenation and Dehalogenation Studies at the α-Position

The α-carbon of this compound can be halogenated under both acidic and basic conditions. wikipedia.org The choice of conditions dictates the mechanism and often the extent of the reaction.

Under acid-catalyzed conditions (e.g., using acetic acid as a catalyst or solvent), the reaction proceeds through an enol intermediate. libretexts.org The enol acts as the nucleophile, attacking an electrophilic halogen source such as molecular bromine (Br₂) or chlorine (Cl₂). A key feature of acid-catalyzed halogenation is that it typically results in the substitution of only one α-hydrogen. pressbooks.pub The introduction of the first electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, which is the first step of the mechanism, thereby slowing down subsequent halogenation events. wikipedia.orgpressbooks.pub

Under basic conditions, the reaction proceeds through a more nucleophilic enolate intermediate. pressbooks.pub The introduction of a halogen atom at the α-position increases the acidity of the remaining α-hydrogens through an inductive effect. wikipedia.org This makes subsequent deprotonation and halogenation steps faster, often leading to polyhalogenation if excess halogen is used. pressbooks.pub

Dehalogenation of the resulting α-halo compound can be achieved through various methods. For instance, α-bromo ketones can undergo dehydrobromination via an E2 elimination mechanism in the presence of a non-nucleophilic base like pyridine to form α,β-unsaturated carbonyl compounds. libretexts.org

Applications in Complex Molecule Synthesis

Building Block in Heterocyclic Chemistry (General Principles)

Acyl chlorides are frequently used to form nitrogen- and oxygen-containing heterocycles. This typically involves reacting the acyl chloride with a substrate containing two nucleophilic groups (e.g., a diamine or an amino alcohol) that can displace the chloride and then participate in an intramolecular cyclization reaction.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperazines, Pyridines) (General Principles)

In principle, a chiral acyl chloride could be reacted with a 1,2-diamine to form a piperazinone, a key heterocyclic core. The stereocenter on the acyl chloride could influence the stereochemistry of the final product. The synthesis of pyridines would likely involve more complex, multi-step condensation reactions where the butanoate fragment could be incorporated.

Construction of Oxygen-Containing Heterocycles (e.g., Epoxides) (General Principles)

The direct construction of epoxides using an acyl chloride like this is not a standard transformation. Epoxides are typically formed from alkenes or by the cyclization of halohydrins. An indirect role could be envisioned where the butanoate moiety is attached to a larger molecule that later undergoes epoxidation at a different site.

Formation of Multi-Ring Systems (General Principles)

Functionalized acyl chlorides can be instrumental in building polycyclic systems. For instance, an intramolecular Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring within the same molecule, is a powerful method for forming new rings.

Role in Total Synthesis of Natural Products and Bioactive Intermediates (General Principles)

Chiral building blocks are fundamental to the total synthesis of complex natural products, allowing for the construction of specific stereoisomers.

Introduction of Functionalized Butanoate Chains into Complex Architectures (General Principles)

A molecule like tert-Butyl 2-(chlorocarbonyl)butanoate would be used to introduce a four-carbon chain with a protected carboxylic acid and a stereocenter at the C-2 position. The tert-butyl ester serves as a protecting group that can be removed under acidic conditions in a later step of a synthetic sequence.

Stereochemical Control in Multi-Step Syntheses (General Principles)

The primary role of a chiral building block is to impart stereochemical control. By starting with an enantiomerically pure building block, chemists can ensure that the desired stereochemistry is incorporated into the final complex target molecule. The existing stereocenter can direct the stereochemical outcome of subsequent reactions on the molecule.

Development of Specialized Reagents and Ligands

The chemical reactivity of this compound, characterized by its acyl chloride functionality and the presence of a bulky tert-butyl ester, makes it a versatile building block in the development of specialized reagents and ligands for asymmetric synthesis. Its structure allows for the introduction of a butanoyl framework onto chiral scaffolds, which can then be used to influence the stereochemical outcome of subsequent chemical transformations.

Precursors for Chiral Auxiliaries and Catalysts

While not a direct precursor to the core heterocyclic structures of widely-used chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, this compound serves as a critical reagent for their functionalization. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of new chiral centers. The acyl chloride group of this compound reacts readily with the nucleophilic sites (typically hydroxyl or amino groups) on these auxiliaries.

This reaction yields a new, more complex chiral reagent where the butanoyl moiety is covalently bonded to the chiral auxiliary. The steric and electronic properties of the auxiliary then create a chiral environment that directs the approach of incoming reagents to one face of the enolizable butanoate substrate, enabling highly diastereoselective reactions such as alkylations or aldol (B89426) condensations at the α-carbon. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

The table below illustrates the hypothetical reaction products of this compound with several common classes of chiral auxiliaries to form these specialized, diastereoselective reagents.

| Chiral Auxiliary Class | Example Auxiliary | Nucleophilic Group | Resulting Chiral Reagent Structure |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Amine (N-H) | N-acylated oxazolidinone |

| Camphorsultams | (1R)-(+)-2,10-Camphorsultam | Amine (N-H) | N-acylated camphorsultam |

| Chiral Alcohols | (–)-8-phenylmenthol | Alcohol (O-H) | Chiral ester |

| Sulfinamides | (R)-tert-Butanesulfinamide | Amine (N-H) | N-acylated sulfinamide |

Synthesis of Advanced Synthetic Intermediates

The structure of this compound is well-suited for the construction of advanced synthetic intermediates, which are complex molecules that serve as key building blocks in the synthesis of pharmaceuticals and other high-value chemical products. The compound provides a four-carbon chain, a reactive handle (the acyl chloride), and a sterically demanding tert-butyl protecting group that can prevent unwanted side reactions and be removed under specific acidic conditions. researchgate.net

A significant application is in the synthesis of chiral β-hydroxy esters, which are pivotal intermediates for HMG-CoA reductase inhibitors (statins). For instance, the synthesis of tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral building block, relies on the asymmetric reduction of a precursor ketone. nih.gov A plausible synthetic route to this precursor, tert-butyl 6-chloro-3,5-dioxohexanoate, can be envisioned starting from this compound. This would involve a carbon-carbon bond-forming reaction, such as a Claisen condensation with a chloroacetate (B1199739) enolate, to assemble the six-carbon backbone.

The resulting dioxo-intermediate can then be subjected to a highly stereoselective reduction. Research has demonstrated that a whole-cell biotransformation process using the microorganism Lactobacillus kefir can efficiently reduce tert-butyl-6-chloro-3,5-dioxohexanoate to tert-butyl (3R, 5S)-6-chloro-dihydroxyhexanoate with a diastereomeric excess greater than 99%. nih.gov This bioprocess highlights how intermediates derived from this compound can be integrated into chemo-enzymatic routes to produce enantiomerically pure pharmaceutical building blocks.

The properties and role of this key intermediate are summarized in the table below.

| Intermediate Name | Molecular Formula | Key Features | Synthetic Utility |

| tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate | C10H19ClO4 | Two defined chiral centers (3R, 5S); Orthogonally protected functional groups (tert-butyl ester, secondary alcohols, primary chloride) | Key chiral building block for HMG-CoA reductase inhibitors. nih.gov |

| tert-butyl 6-chloro-3,5-dioxohexanoate | C10H15ClO4 | Prochiral β-dicarbonyl system; Activated for stereoselective reduction | Direct precursor for the asymmetric synthesis of the corresponding dihydroxyhexanoate. nih.gov |

Mechanistic Investigations and Computational Chemistry Studies

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies are crucial for understanding the reactivity of tert-Butyl 2-(chlorocarbonyl)butanoate. These investigations typically focus on the rates of nucleophilic acyl substitution reactions, where the chloride is displaced by a nucleophile. For instance, the hydrolytic decomposition of the compound is observed to proceed through a concerted substitution nucleophilic bimolecular (SN2-type) mechanism. smolecule.com This pathway involves a single transition state where the bond to the incoming nucleophile (a water molecule) is forming concurrently as the bond to the chloride leaving group is breaking. smolecule.com

Experimental data indicate that such reactions follow second-order kinetics, meaning the reaction rate is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. smolecule.com Under pseudo-first-order conditions, where the concentration of the nucleophile like water is in large excess, the reaction rate shows a linear dependence on the substrate concentration. smolecule.com

The activation parameters for the hydrolysis of chloroformate esters provide insight into the mechanism. For similar compounds, the activation enthalpy (ΔH‡) is approximately 68.5 kJ/mol. smolecule.com The activation entropy (ΔS‡) values are characteristically negative, falling within the range of -125.8 to -146.7 J/(mol·K), which signifies a highly ordered transition state, consistent with a bimolecular mechanism. smolecule.com In reactions involving competing nucleophiles, kinetic studies are employed to determine the selectivity of this compound, revealing which nucleophile reacts preferentially and at what relative rate.

| Parameter | Value | Significance |

|---|---|---|

| Activation Enthalpy (ΔH‡) | ~68.5 kJ/mol | Energy barrier for the reaction. smolecule.com |

| Activation Entropy (ΔS‡) | -125.8 to -146.7 J/(mol·K) | Indicates a highly ordered, associative transition state. smolecule.com |

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Methods

The precise mechanism of reactions involving this compound can be elucidated using advanced analytical techniques. Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of the reaction, enabling the identification of transient intermediates and products as they form.

A similar strategy could be applied to the hydrolysis of this compound. By using H₂¹⁸O as the nucleophile, the position of the ¹⁸O label in the resulting carboxylic acid product could be determined using mass spectrometry. This would definitively confirm whether the reaction proceeds via nucleophilic attack at the acyl carbon, as is expected for an acyl chloride.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules, thereby predicting their reactivity and selectivity. For this compound, DFT calculations can map the electron density distribution and generate an electrostatic potential map. This would reveal the carbonyl carbon of the chlorocarbonyl group as the most electron-deficient (electrophilic) site, confirming it as the primary target for nucleophilic attack.

In more complex reactions, DFT can predict regioselectivity. For example, in the tert-butylation of phenol (B47542) with tert-butyl alcohol over a zeolite catalyst, computational results showed that the reaction preferentially occurs through a concerted path rather than a stepwise mechanism. researchgate.net These calculations were able to determine the kinetic differences between attack at the 2-position versus the 4-position of phenol, correctly predicting the favored product. researchgate.net Similarly, DFT could be used to predict the regioselectivity of this compound with nucleophiles containing multiple reactive sites. The calculations help in understanding how factors like steric hindrance and electronic effects guide the reaction to a specific outcome.

A key application of DFT is the location and characterization of transition state (TS) structures. A transition state represents the highest energy point along a reaction coordinate and is identified computationally by the presence of a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

Computational studies on the tert-butylation of phenol successfully used the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, specifically ONIOM2 (B3LYP/6-31G(d,p):UFF), to model the reaction over an H-β zeolite catalyst. researchgate.net This approach calculated the activation barriers for both a stepwise mechanism (involving a tert-butyl carbenium ion intermediate) and a concerted mechanism, revealing that the concerted pathway for 4-tert-butylation has a lower activation barrier, making it the preferred route. researchgate.net For reactions involving this compound, DFT can be used to model the transition states for different proposed mechanisms (e.g., concerted vs. stepwise addition-elimination) and calculate their respective activation energies, thus identifying the most energetically favorable pathway. It is noted in such calculations that truncating bulky functional groups like tert-butyls can lead to significant deviations from experimental values, highlighting the importance of their inclusion for accurate energy calculations. unimelb.edu.au

| Proposed Mechanism | Calculated Activation Energy (ΔE‡) | Implication |

|---|---|---|

| Concerted SN2-type Pathway | Lower ΔE‡ | Predicted to be the more favorable reaction pathway. |

| Stepwise Addition-Elimination | Higher ΔE‡ | Predicted to be a less favorable or non-operative pathway. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. researchgate.net For this compound in a solvent, MD simulations can model its movement, interactions with surrounding solvent molecules, and its conformational flexibility. nih.gov MD studies on related molecules like 2-butanol (B46777) in aqueous solutions have been used to reproduce experimental structure factors and provide a detailed description of how solutes form aggregates and affect the dynamics of water molecules. nih.gov Such simulations for this compound could reveal how it is solvated and how its conformational preferences are influenced by the solvent environment.

Conformational analysis focuses on identifying the most stable three-dimensional arrangements of a molecule. The acyclic structure of this compound allows for rotation around several single bonds, leading to numerous possible conformers. The presence of the sterically demanding tert-butyl group plays a significant role in determining the lowest energy conformation. libretexts.org Computational methods, from molecular mechanics to DFT, are used to calculate the steric energy of various conformers. For molecules containing tert-butyl groups, the most stable conformation is typically one that minimizes steric hindrance by positioning the bulky group away from other large substituents. libretexts.orgupenn.edu In the case of this compound, analysis would likely show that staggered conformations around the C-C bonds are favored, with the bulky tert-butyl and chlorocarbonyl groups oriented to minimize repulsive interactions.

Analytical Methodologies for Research and Development

Spectroscopic Characterization Techniques Applied to Synthetic Transformations

Spectroscopy provides an essential toolkit for the elucidation of molecular structure and the identification of functional groups. In the context of tert-Butyl 2-(chlorocarbonyl)butanoate, these techniques are indispensable for confirming its identity and for tracking the chemical changes it undergoes during synthetic applications, such as acylation reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound and its derivatives.

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The tert-butyl group is particularly conspicuous, producing a sharp, intense singlet signal due to its nine equivalent protons. nih.govacdlabs.com This signal is typically found in the upfield region of the spectrum. The protons of the butanoate chain exhibit more complex splitting patterns (multiplets) that can be used to confirm the connectivity of the molecule.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The two carbonyl carbons—one from the ester and one from the acyl chloride—are highly deshielded and appear far downfield. ucalgary.ca The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts as well. When this compound is used in a reaction, for instance, to acylate an alcohol or amine, NMR is used to confirm the formation of the new product. This is evidenced by the disappearance of the acyl chloride carbonyl signal and the appearance of new signals corresponding to the newly formed ester or amide, along with signals from the incorporated nucleophile.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic signals in the IR spectrum are the two distinct carbonyl (C=O) stretching absorptions. spectroscopyonline.com

The acyl chloride carbonyl stretch is found at a particularly high wavenumber, typically in the range of 1785-1815 cm⁻¹. libretexts.orguobabylon.edu.iq This high frequency is characteristic of highly reactive acyl groups. The ester carbonyl stretch appears at a lower frequency, generally between 1735-1750 cm⁻¹. orgchemboulder.comic.ac.uk The presence of these two strong, sharp peaks is a clear indicator of the compound's bifunctional nature. Other important absorptions include the C-O stretching vibrations of the ester group between 1300-1000 cm⁻¹ and the C-Cl stretch, which appears in the fingerprint region below 850 cm⁻¹. orgchemboulder.comorgchemboulder.com

During a reaction involving the acyl chloride, IR spectroscopy provides a simple method for reaction monitoring. The disappearance of the characteristic absorption band around 1800 cm⁻¹ signifies the consumption of the acyl chloride functional group. libretexts.org Raman spectroscopy provides complementary information and is also sensitive to the carbonyl stretches. tandfonline.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would confirm the compound's elemental composition. Due to the presence of chlorine, a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak would be expected, corresponding to the natural abundance of the ³⁷Cl isotope. jove.com

The fragmentation pattern is highly predictable. A common and often dominant fragmentation pathway for tert-butyl esters is the loss of a tert-butyl carbocation, which is highly stable. This would result in a prominent peak at a mass-to-charge ratio (m/z) of 57. nih.gov Another characteristic fragmentation is the α-cleavage of the C-Cl bond, which leads to the formation of an acylium ion. libretexts.org This cleavage is a typical fragmentation pathway for acyl chlorides. libretexts.org Other fragmentations, such as the loss of isobutylene (B52900) (a neutral molecule of 56 Da) via rearrangement, can also occur. Analysis of these fragments helps to piece together and confirm the molecule's structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is fundamental to separating the components of a mixture, making it essential for monitoring reaction progress, assessing the purity of a final product, and for purification.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are instrumental in monitoring the progress of reactions involving this compound. By taking small aliquots from a reaction mixture over time, these techniques can quantify the consumption of the starting material and the formation of the desired product.

GC, often coupled with a mass spectrometer (GC-MS), is well-suited for analyzing volatile and thermally stable compounds. sapub.org It can be used to monitor acylation reactions where the products, such as new esters, are sufficiently volatile. nih.govosti.gov The progress is tracked by observing the decrease in the peak area corresponding to the starting material and the increase in the peak area of the product.

HPLC is a more versatile technique, accommodating a broader range of compounds, including those that are non-volatile or thermally sensitive. rsc.org For analyzing reactions of this compound, reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase like acetonitrile/water would be a common choice. A UV detector is effective since the carbonyl groups act as chromophores. Normal-phase HPLC (NP-HPLC) can also be employed, particularly for separating isomers or less polar compounds. sielc.com

Table 4: Comparison of Typical Chromatographic Conditions for Reaction Monitoring

Beyond analytical monitoring, chromatographic techniques are crucial for the purification of this compound and its reaction products.

Flash column chromatography is the most common method for preparative-scale purification in a research setting. mdpi.com For a relatively nonpolar compound like this compound, silica (B1680970) gel would be used as the stationary phase with a nonpolar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes. A critical consideration is the reactivity of the acyl chloride group, which necessitates the use of anhydrous (dry) solvents and silica to prevent hydrolysis during the purification process. researchgate.net

For separations that are challenging by flash chromatography, such as the isolation of a high-purity product from closely related impurities, preparative HPLC can be utilized. This technique offers much higher resolution, albeit at a higher cost and lower throughput.

Standard work-up procedures often precede chromatographic purification. These can include liquid-liquid extraction to remove catalysts or byproducts. For example, after a reaction, the mixture might be washed with a mild aqueous base like sodium bicarbonate to neutralize any hydrochloric acid formed and to hydrolyze any remaining unreacted acyl chloride before proceeding with purification of the desired ester or amide product. echemi.com

Table 5: Mentioned Compound Names

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available in established crystallographic databases such as the Cambridge Structural Database (CSD).

The absence of a published crystal structure means that experimental data on the solid-state conformation, intermolecular interactions, and packing arrangement of this specific molecule have not been elucidated. X-ray crystallography is the principal technique for providing unambiguous insight into the three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, offering a foundational understanding of the molecule's steric and electronic properties in the solid state.

For related compounds containing tert-butyl groups, crystallographic studies often reveal significant steric influence on molecular conformation and crystal packing. However, without a specific structural determination for this compound, any discussion of its solid-state structure remains speculative. The presence of the reactive chlorocarbonyl group may also present challenges in obtaining crystals suitable for single-crystal X-ray diffraction.

Future research efforts may succeed in crystallizing this compound and performing the necessary diffraction experiments. Should such data become available, it would be deposited in a public repository and provide the scientific community with the first detailed view of the solid-state architecture of this compound.

Future Research Directions and Perspectives

Sustainable Synthesis of tert-Butyl 2-(chlorocarbonyl)butanoate and Derivatives

Future efforts will likely focus on transforming the synthesis of this compound and its derivatives to align with the principles of green chemistry, emphasizing safety, efficiency, and environmental stewardship.

Traditional methods for synthesizing acyl chlorides, including this compound, often rely on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be hazardous and produce corrosive byproducts. wikipedia.orgcommonorganicchemistry.com Future research should prioritize the development of catalytic processes that minimize the use of such reagents. For instance, exploring Brønsted acid catalysis in conjunction with SOCl₂ could offer a more efficient and cheaper catalytic method. tandfonline.com

A significant area for improvement lies in solvent selection. The replacement of hazardous solvents like dichloromethane (B109758) (DCM) with greener, bio-based alternatives such as Cyrene™ is a promising direction. rsc.org Research into solvent-free reaction conditions, potentially utilizing techniques like ball milling or solid-supported catalysis, could further reduce the environmental impact of the synthesis. humanjournals.com The development of catalytic systems for the direct conversion of the parent carboxylic acid to the acyl chloride under mild conditions remains a key goal. researchgate.netacs.org

Table 1: Potential Green Solvents for Acyl Chloride Synthesis

| Solvent | Origin | Key Advantages | Research Perspective |

|---|---|---|---|

| Cyrene™ | Bio-based (from cellulose) | Biodegradable, high polarity, low toxicity | Direct replacement for DMF and DCM in acylation reactions. rsc.org |

| 2-Methyl-THF | Bio-based (from levulinic acid) | Lower toxicity than THF, forms azeotropes with water | Application in moisture-sensitive reactions and extractions. |

| Ethyl Acetate (B1210297) | Bio-based (from ethanol) | Low toxicity, biodegradable, relatively low cost | Use in catalytic systems that are compatible with ester functionalities. |

| Ionic Liquids | Synthetic | Negligible vapor pressure, tunable properties | Design of recyclable catalytic systems for continuous processes. |

Exploration of Novel Reactivity Patterns

The chemical behavior of this compound is dictated by the interplay between the highly reactive acyl chloride and the sterically demanding tert-butyl ester. While its use in standard acylation is known, its full reactive potential is yet to be explored. researchgate.net

Future investigations could focus on:

Reactions at the α-carbon: The presence of a hydrogen atom alpha to both carbonyl groups makes it a potential substrate for enolization and subsequent reactions like halogenation or alkylation, similar to other carboxylic acid derivatives. msu.eduoregonstate.edu

Intramolecular Cyclizations: Under specific conditions, the compound could serve as a precursor for cyclization reactions, potentially mediated by the generation of a ketene (B1206846) intermediate from the acyl chloride moiety.

Phosphine-Mediated Transformations: The acyl chloride functionality can participate in complex, one-pot reaction sequences, such as those involving phosphine-mediated O-acylation and subsequent intramolecular Wittig reactions, to build complex heterocyclic scaffolds. acs.org

Electrochemical Reactions: The use of electrochemical methods could unlock novel cross-coupling reactions, for instance, by coupling the acyl chloride with other functional groups like sulfinic acids to form thioesters under green conditions. rsc.org

Integration into Automated Synthesis Platforms

The demand for rapid synthesis of compound libraries for drug discovery and materials science necessitates the use of automated platforms. The structural features of this compound make it an ideal candidate for integration into such systems.

The tert-butyl ester is a widely used acid-labile protecting group in automated solid-phase peptide synthesis (SPPS). wikipedia.orglibretexts.orgresearchgate.net This suggests that this compound could be employed as a versatile building block to introduce specific side chains or as a capping agent in automated synthesizers.

Furthermore, the transition from batch to continuous flow chemistry offers significant advantages in terms of safety, scalability, and automation. mdpi.comnih.gov Future research should focus on developing robust flow chemistry protocols for both the synthesis and subsequent reactions of this compound. rsc.orgresearchgate.net This would enable its on-demand production and immediate use in multi-step automated sequences, minimizing the handling of this reactive intermediate.

Expanding Synthetic Scope towards Undiscovered Molecular Architectures

By combining sustainable synthesis, a deeper understanding of reactivity, and integration into automated platforms, this compound can become a powerful tool for accessing novel molecular architectures. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments to rapidly build complexity.

Future research in this area could target:

Library Synthesis: Utilizing the compound in automated flow systems to generate large libraries of esters, amides, and ketones for high-throughput screening.

Novel Heterocycles: Designing and executing multi-step, one-pot reactions that leverage both the acyl chloride and ester functionalities to construct previously inaccessible heterocyclic ring systems.

Functional Polymers and Materials: Employing the molecule as a monomer or functionalizing agent in the synthesis of advanced polymers and materials, where the tert-butyl ester can be selectively removed post-polymerization to reveal a carboxylic acid group for further modification. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.